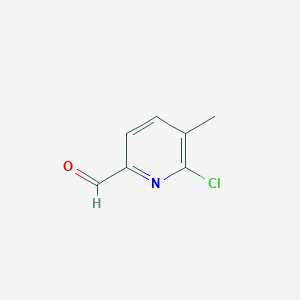
6-Chloro-5-methylpicolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-methylpicolinaldehyde is an organic compound with the molecular formula C7H6ClNO. It is a derivative of picolinaldehyde, characterized by the presence of a chlorine atom at the sixth position and a methyl group at the fifth position on the pyridine ring. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methylpicolinaldehyde typically involves the chlorination of 5-methylpicolinaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{5-Methylpicolinaldehyde} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 6-Chloro-5-methylpicolinic acid.
Reduction: Reduction of the aldehyde group can yield 6-Chloro-5-methylpicolinyl alcohol.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products:
Oxidation: 6-Chloro-5-methylpicolinic acid.
Reduction: 6-Chloro-5-methylpicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-5-methylpicolinaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It serves as a precursor for the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-methylpicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom enhances the compound’s reactivity and specificity towards certain biological targets.
Comparación Con Compuestos Similares
5-Methylpicolinaldehyde: Lacks the chlorine atom, resulting in different reactivity and applications.
6-Chloro-3-methylpicolinaldehyde: Similar structure but with the methyl group at the third position, leading to variations in chemical behavior.
6-Chloro-5-methylnicotinaldehyde: Another derivative with distinct properties due to the presence of a nicotinic acid moiety.
Propiedades
Fórmula molecular |
C7H6ClNO |
|---|---|
Peso molecular |
155.58 g/mol |
Nombre IUPAC |
6-chloro-5-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-3-6(4-10)9-7(5)8/h2-4H,1H3 |
Clave InChI |
JHSDYMRNGCRWPH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C=C1)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


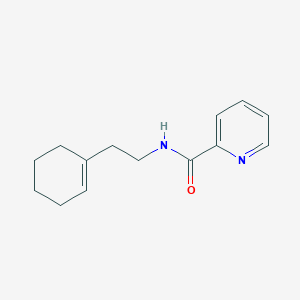
![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974332.png)

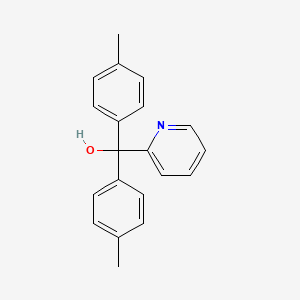


![tert-butyl ((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)carbamate](/img/structure/B13974358.png)

![1,1',1'',1'''-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakis-ethanone](/img/structure/B13974369.png)
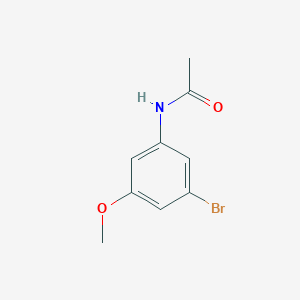
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13974373.png)

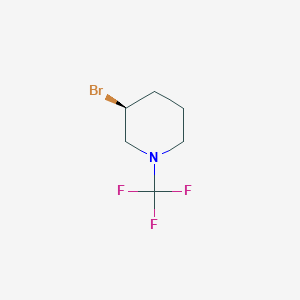
![1-Thia-4,6,8,10-tetraazaspiro[4.5]decane](/img/structure/B13974388.png)
